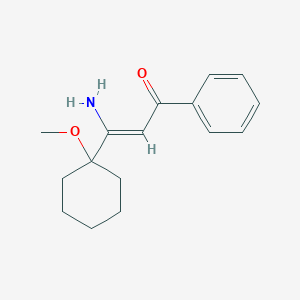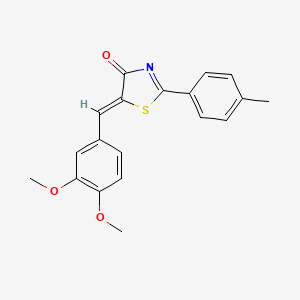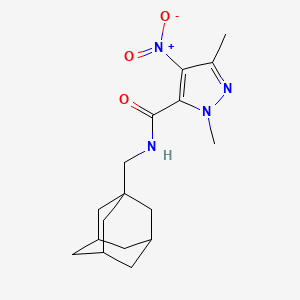![molecular formula C11H16N4OS B4724818 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4724818.png)
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Übersicht
Beschreibung
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, also known as MRS2179, is a small molecule antagonist of P2Y1 receptors. P2Y1 receptors are a type of purinergic receptor that are involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2179 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Wirkmechanismus
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one acts as a competitive antagonist of P2Y1 receptors, which are activated by the endogenous ligand ADP. By blocking the activation of P2Y1 receptors, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one inhibits downstream signaling pathways that are involved in platelet aggregation, vasoconstriction, and neurotransmitter release. This mechanism of action makes 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one a potential therapeutic candidate for various diseases where P2Y1 receptors are involved.
Biochemical and physiological effects:
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In platelets, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one inhibits ADP-induced platelet aggregation and thrombus formation, which are critical events in the pathogenesis of thrombotic disorders. In neurons, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one modulates neurotransmitter release, which can affect various physiological processes, including synaptic plasticity and learning and memory. In cancer cells, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one inhibits tumor growth and metastasis, which are critical events in the pathogenesis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and purified in high yield and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a well-characterized compound. However, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one also has some limitations for lab experiments. It is a potent antagonist of P2Y1 receptors, which are involved in various physiological processes, making it difficult to study the specific effects of 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in isolation. Additionally, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has not been extensively studied in vivo, making it difficult to extrapolate its effects from in vitro studies.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One potential direction is the development of more potent and specific P2Y1 receptor antagonists that can be used to study the specific effects of P2Y1 receptor blockade. Another potential direction is the study of the in vivo effects of 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in animal models of various diseases, including cardiovascular diseases, neurological disorders, and cancer. Additionally, the combination of 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with other therapeutic agents may enhance its efficacy and reduce its limitations. Overall, the study of 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has the potential to lead to the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the treatment of thrombotic disorders. In neurological disorders, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to modulate neurotransmitter release, making it a potential candidate for the treatment of epilepsy and other neurological disorders. In cancer, 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit tumor growth and metastasis, making it a potential candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
5-methyl-2-(3-methylbutylsulfanyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-7(2)4-5-17-11-13-10-12-8(3)6-9(16)15(10)14-11/h6-7H,4-5H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTBSFACRSEPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)
![ethyl 5-benzyl-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4724740.png)


![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4724794.png)
![N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
![1-(2,6-dichlorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4724814.png)

![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4724821.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4724838.png)